4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine
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Overview
Description
4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine is a compound that belongs to the class of sulfonylmorpholines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate diketone or aldehyde.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated benzene derivative.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Morpholine Introduction: Finally, the morpholine moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, sulfonyl chlorides, and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Known for its anti-cancer activity.
1H-Pyrazolo[3,4-b]pyridines: Used in biomedical applications for their structural similarity to purine bases.
3-(1-Phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one: Investigated for its bioactive properties.
Uniqueness
4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine is unique due to its combination of a pyrazole ring, phenyl group, and sulfonylmorpholine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C13H15N3O3S |
---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C13H15N3O3S/c17-20(18,16-6-8-19-9-7-16)12-3-1-2-11(10-12)13-4-5-14-15-13/h1-5,10H,6-9H2,(H,14,15) |
InChI Key |
DOGOQDMFXFQMPM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=CC=NN3 |
Origin of Product |
United States |
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